3-Chloro-5-fluorobenzylamine hydrochloride MSDS safety data sheet
3-Chloro-5-fluorobenzylamine hydrochloride MSDS safety data sheet
Precision Handling, Safety Architecture, and Synthetic Utility in Drug Discovery
Abstract
This technical guide provides a comprehensive operational framework for 3-Chloro-5-fluorobenzylamine hydrochloride (CAS: 90389-34-7), a high-value halogenated building block in medicinal chemistry. Beyond standard safety data, this document analyzes the compound's physiochemical behavior, specifically the electronic influence of the meta-chloro and meta-fluoro substitution pattern on reaction kinetics and metabolic stability. It outlines self-validating handling protocols and emergency response architectures designed for high-throughput research environments.
Part 1: Molecular Identity & Chemoinformatic Significance
The strategic value of 3-Chloro-5-fluorobenzylamine HCl lies in its specific substitution pattern. In Fragment-Based Drug Discovery (FBDD), this scaffold serves as a "privileged fragment."
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Electronic Modulation: The 3,5-disubstitution pattern (both electron-withdrawing groups) significantly lowers the pKa of the benzylic amine compared to unsubstituted benzylamine. This reduction in basicity often improves oral bioavailability by reducing lysosomal trapping.
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Metabolic Blocking: The fluorine atom at the 5-position blocks potential Phase I metabolic oxidation sites (cytochrome P450), while the chlorine atom at the 3-position enhances lipophilicity (LogP) to improve membrane permeability and fill hydrophobic pockets in target proteins (e.g., Kinases, GPCRs).
Table 1: Physiochemical Constants & Identity
| Property | Data Specification | Technical Insight |
| Product Name | 3-Chloro-5-fluorobenzylamine hydrochloride | HCl salt form preferred for stability vs. free base. |
| CAS Number (HCl) | 90389-34-7 | Primary identifier for the salt form. |
| CAS Number (Free Base) | 90390-33-3 | Used for stoichiometric calculations in coupling. |
| Molecular Formula | C₇H₇ClFN · HCl | Stoichiometry is critical for yield calculations. |
| Molecular Weight | 196.05 g/mol | Includes HCl counterion.[1] |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or free-base degradation. |
| Solubility | Water, Methanol, DMSO | High solubility in polar aprotic solvents facilitates bio-assays. |
| Melting Point | >200°C (Decomposes) | High lattice energy typical of benzylamine salts. |
Part 2: Comprehensive Hazard Assessment (GHS)
While standard MSDS documents list hazards, a research environment requires understanding the implications of these hazards during synthesis.
Core GHS Classification:
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Skin Irritation (Category 2): Causes skin irritation.
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Eye Irritation (Category 2A): Causes serious eye irritation.
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STOT-SE (Category 3): May cause respiratory irritation.[1][2]
Operational Hazard Context: Unlike the free base, which can be corrosive and volatile, the hydrochloride salt is relatively stable. However, hydrolysis risk exists. Upon contact with strong bases or moisture in a heated environment, the salt can revert to the free amine, potentially releasing corrosive vapors.
Figure 1: Exposure Response Architecture
This diagram outlines the logical decision tree for emergency response, prioritizing containment and neutralization.
Caption: Decision matrix for immediate response to 3-Chloro-5-fluorobenzylamine HCl exposure events.
Part 3: Strategic Handling & Storage Protocols
To maintain scientific integrity, the compound must be handled to prevent hygroscopic degradation, which alters the molecular weight and ruins stoichiometric precision.
Protocol A: The "Dry-Chain" Weighing Procedure
Objective: To prevent hydration of the HCl salt during transfer.
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Equilibration: Allow the storage container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
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Environment: Weigh only in a low-humidity environment or inside a nitrogen-purged glovebox if the downstream reaction is water-sensitive (e.g., using EDC/NHS coupling).
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Tooling: Use anti-static spatulas. Benzylamine salts are prone to static charge, leading to scattering and inhalation risks.
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Verification: Visually inspect for clumping. Free-flowing powder indicates high purity. Clumping suggests moisture absorption; if clumped, dry under vacuum over P₂O₅ for 12 hours.
Storage Specification
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Temperature: 2–8°C (Refrigerated).
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Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended after use.
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Incompatibility: Segregate strictly from strong oxidizing agents and strong bases.
Part 4: Synthetic Utility & Reaction Workflow
The primary application of this molecule is in Amide Coupling or Reductive Amination to attach the lipophilic benzyl moiety to a scaffold.
Technical Insight: The "Free-Basing" Step
Because this is sold as the Hydrochloride (HCl) salt, it cannot act as a nucleophile directly. The nitrogen lone pair is protonated (
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Critical Step: You must include a base (TEA, DIPEA, or inorganic carbonate) in your reaction mixture to deprotonate the amine in situ, generating the reactive free base (
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Stoichiometry: Use at least 1.1 equivalents of base relative to the amine salt to ensure full deprotonation.
Figure 2: Validated Synthetic Workflow (Amide Coupling)
This workflow illustrates the standard procedure for coupling this amine to a carboxylic acid, highlighting the critical in-situ neutralization step.
Caption: Synthetic logic flow for utilizing the HCl salt in amide coupling reactions.
References
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Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-5-fluorobenzylamine hydrochloride. Retrieved from
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BLD Pharm. (2024). Product Analysis: 3-Chloro-5-fluorobenzylamine hydrochloride (CAS 90389-34-7).[3] Retrieved from
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PubChem. (2025).[4] Compound Summary: 3-Chloro-5-fluorobenzylamine (Free Base CAS 90390-33-3). National Library of Medicine. Retrieved from
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextualizing the fluoro-substitution effect). Retrieved from
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Sigma-Aldrich. (2024). Material Safety Data Sheet: Benzylamine Derivatives. Retrieved from
